N-(1-异丙氧乙基)乙酰胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Acetamide derivatives, including compounds similar to N-(1-Isopropoxyethyl)acetamide, are of significant interest in various fields of chemistry due to their versatile properties and applications. These compounds are often studied for their synthesis methods, molecular structures, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multi-step chemical reactions including acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the desired compound (Zhou & Shu, 2002).

Molecular Structure Analysis

Molecular structure analysis, often conducted through X-ray diffraction and NMR spectroscopy, reveals the configuration and spatial arrangement of atoms within the molecule. Studies have investigated the structure of acetamide derivatives, providing insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical behavior (Kimura & Aoki, 1953).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, such as silylation, that modify their structure and enhance their reactivity or stability. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of new compounds with distinct properties, investigated through NMR, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting and boiling points, solubility, and crystalline structure, are essential for their application in various domains. These properties are influenced by the molecular structure and can be determined using techniques like electron diffraction and crystallography (Matias, Jeffrey, & Ruble, 1988).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the functional application of acetamide derivatives. Studies often focus on understanding these properties through experimental and computational methods to predict the behavior of these compounds in chemical processes (Pukhalskaya et al., 2010).

科研应用

药物合成中的化学选择性乙酰化

Magadum和Yadav(2018)的研究展示了在合成抗疟疾药物中使用化学选择性乙酰化的过程。这一过程由固定化脂肪酶促进,强调了特定酰基供体和反应条件对于实现期望产物的重要性,突出了在药物开发过程中合成与N-(1-异丙氧乙基)乙酰胺相关化合物的方法 Magadum & Yadav, 2018。

分子结构分析中的硅化衍生物

Nikonov等人(2016)的工作侧重于合成N-(2-羟基苯基)乙酰胺的硅化衍生物,导致具有潜在应用于材料科学和分析化学的结构。这些衍生物的结构阐明提供了关于它们化学性质和潜在用途的见解 Nikonov et al., 2016。

肌氨酸受体激动剂活性

Pukhalskaya等人(2010)合成了替代的N-(硅氮杂环丙基)乙酰胺,展示了部分肌氨酸受体激动剂活性。这项研究有助于理解N-(1-异丙氧乙基)乙酰胺衍生物的生物活性及其在开发新治疗剂中的潜力 Pukhalskaya et al., 2010。

抗癌和抗炎性能

杨等人(2015)对蝉蜕中的N-乙酰多巴胺衍生物进行的研究探讨了与N-(1-异丙氧乙基)乙酰胺结构相关的化合物的药用性质,揭示了它们在传统中医药中治疗各种疾病的潜力 Yang et al., 2015。

材料科学中的合成和结构分析

Karmakar等人(2007)和其他研究为材料科学提供了关于乙酰胺衍生物的合成和结构方面的见解,突出了它们在形成具有独特物理性质的凝胶、盐和包含化合物中的实用性 Karmakar et al., 2007。

Safety And Hazards

N-(1-Isopropoxyethyl)acetamide is classified as a combustible liquid . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

未来方向

性质

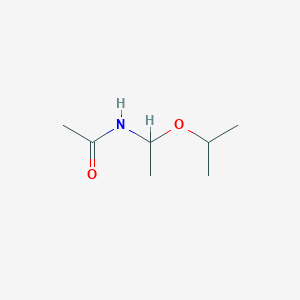

IUPAC Name |

N-(1-propan-2-yloxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)10-7(4)8-6(3)9/h5,7H,1-4H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLTXLDRDSMGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557390 |

Source

|

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Isopropoxyethyl)acetamide | |

CAS RN |

115910-75-3 |

Source

|

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)